molecular formula C14H17N3O4S B6523050 N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide CAS No. 1105246-24-9

N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide

Número de catálogo B6523050
Número CAS: 1105246-24-9
Peso molecular: 323.37 g/mol
Clave InChI: GHXLXGNGDCCDDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Physical And Chemical Properties Analysis

For the related compound “3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea”, it has a molecular weight of 337.44, and it’s a powder at room temperature .

Aplicaciones Científicas De Investigación

N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide has been studied for its potential applications in various scientific research areas. For example, the compound has been investigated for its potential use as an inhibitor of the enzyme acetylcholinesterase. It has also been studied for its potential as an inhibitor of the enzyme acetylcholine esterase, as well as for its ability to modulate the activity of the enzyme adenylyl cyclase. In addition, the compound has been studied for its potential to act as an anti-inflammatory agent.

Mecanismo De Acción

Target of Action

The primary target of F2760-0251 is a novel immune checkpoint known as IGSF8 . Immune checkpoints are regulators of the immune system and play crucial roles in maintaining self-tolerance and preventing autoimmunity.

Mode of Action

F2760-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody . It binds to IGSF8 and blocks the interaction with its receptors . This blockade results in the activation of immune responses against cancer cells.

Biochemical Pathways

It is known that the blockade of igsf8 can enhance the function of natural killer cells and dendritic cells . These immune cells play a crucial role in recognizing and eliminating cancer cells.

Pharmacokinetics

The pharmacokinetics of F2760-0251 are currently being evaluated in a Phase 1 clinical trial . This study aims to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of F2760-0251.

Result of Action

Preclinical data have demonstrated that the antibody blockade of IGSF8 by F2760-0251 results in compelling monotherapy anti-tumor activity . It also shows synergy with anti-PD1 across multiple syngeneic tumor models .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide has a number of advantages for use in laboratory experiments. The compound is relatively stable and can be synthesized in a two-step process. In addition, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which could have a range of effects on cognition and behavior. Furthermore, the compound has been found to modulate the activity of the enzyme adenylyl cyclase, which is involved in the regulation of the levels of cyclic adenosine monophosphate (cAMP) in cells.
The main limitation for laboratory experiments with this compound is the lack of information regarding its mechanism of action. While the compound has been found to inhibit the enzyme acetylcholinesterase and modulate the activity of the enzyme adenylyl cyclase, the exact mechanism of action is still not fully understood. In addition, the compound has not yet been extensively tested in humans, so the potential physiological effects are still not completely understood.

Direcciones Futuras

There are a number of potential future directions for research on N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide. First, further research is needed to better understand the mechanism of action of the compound. In particular, further studies should focus on elucidating the exact biochemical pathways that are affected by the compound. Second, further studies should investigate the potential physiological effects of the compound in humans. Third, additional studies should investigate the potential use of the compound as an inhibitor of the enzyme acetylcholinesterase. Fourth, further research should investigate the potential use of the compound as an anti-inflammatory agent. Fifth, further studies should investigate the potential use of the compound as an inhibitor of the enzyme adenylyl cyclase. Finally, additional research should investigate the potential use of the compound in the treatment of various diseases and disorders.

Métodos De Síntesis

N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide can be synthesized by a two-step process. The first step involves the reaction of 4-chloro-2-nitrobenzaldehyde with cyclopropylmagnesium bromide in the presence of a base. This reaction produces the cyclopropyl-substituted aldehyde. The second step involves the reaction of the cyclopropyl-substituted aldehyde with ethanediamine in the presence of a base. This reaction produces the desired this compound.

Safety and Hazards

For the related compound “3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid”, it has the following hazard statements: H302, H315, H319, H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name

N-cyclopropyl-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c18-13(15-10-2-3-10)14(19)16-11-4-6-12(7-5-11)17-8-1-9-22(17,20)21/h4-7,10H,1-3,8-9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXLXGNGDCCDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.